molecular formula C6H11NO2S B1348347 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 38984-68-8

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No. B1348347
CAS RN: 38984-68-8
M. Wt: 161.22 g/mol
InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTCC) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DMTCC is a derivative of thiazolidine and is widely used in biochemical and physiological research. This compound has shown promising results in various scientific studies, and its synthesis method is relatively simple and cost-effective.

Scientific Research Applications

Hydrolysis and Structural Analysis

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride undergoes hydrolysis in aqueous solutions, a process which has been studied using infrared spectrophotometry. This process helps in understanding the structural properties and behavior of this compound in different environments (KIRSCHENBAUM & Parker, 1958).

Interaction with Aldehydes and Ketones

The interaction of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride with aldehydes and ketones has been explored, particularly in the context of benzaldehyde reactions. This leads to the formation of various derivatives, which are analyzed using X-ray diffraction and NMR spectroscopy, offering insights into chemical synthesis and molecular structures (Bell et al., 1994).

Epimerization Studies

Research on epimerization at C-2 of 2-substituted thiazolidine-4-carboxylic acids provides insights into the stability and chemical behavior of these compounds under various conditions. This research is crucial for understanding the dynamics of molecular transformations in thiazolidine derivatives (Nagasawa et al., 1981).

Synthesis and Antileukemic Activity

The synthesis and evaluation of antileukemic activity of derivatives of thiazolidine-4-carboxylic acid have been a significant area of research. These studies focus on the potential therapeutic applications of these compounds in the treatment of leukemia, contributing to the field of medicinal chemistry (Ladurée et al., 1989).

Surface Modification Techniques

A novel method has been developed for the surface modification of nonporous glass beads using a thiazolidine linker. This technique involves the formation of a 1,3-thiazolidine ring between l-cysteine linkers and chitosan, indicating potential applications in materialscience and engineering (Liu et al., 2003).

Corrosion Inhibition in Steel

Thiazolidine derivatives, including those related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, have been studied for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. This research is relevant in industrial applications, particularly in the protection of metals in harsh chemical environments (Yadav et al., 2015).

Antioxidative and Antiviral Activity

The synthesis and biological activities of hydroxycinnamic acid amides of thiazole containing TFA.valine-4-carboxylic acid ethyl ester, related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, have been explored. These compounds exhibit antioxidative and antiviral properties, indicating potential pharmacological applications (Stankova et al., 2009).

Synthesis of Nucleoside Analogs

Research into the synthesis of nucleoside analogs involving N-substituted 1,3-thiazolidines, which are structurally related to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, contributes to the development of novel therapeutic agents, particularly in the field of antiviral and anticancer drugs (Iwakawa et al., 1978).

properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDAVFIGRLKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

CAS RN

38984-68-8, 19291-01-1
Record name 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, hydrochloride (1:1)
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Record name (1)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
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Record name 38984-68-8
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Record name (±)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride
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Record name 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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